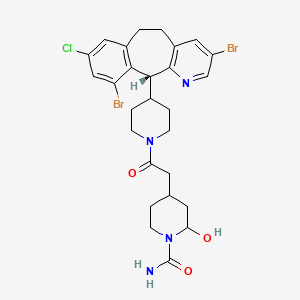

Lonafarnib metabolite A

Description

Structure

3D Structure

Properties

CAS No. |

817202-01-0 |

|---|---|

Molecular Formula |

C27H31Br2ClN4O3 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-2-hydroxypiperidine-1-carboxamide |

InChI |

InChI=1S/C27H31Br2ClN4O3/c28-19-11-18-2-1-17-12-20(30)13-21(29)24(17)25(26(18)32-14-19)16-4-6-33(7-5-16)22(35)9-15-3-8-34(27(31)37)23(36)10-15/h11-16,23,25,36H,1-10H2,(H2,31,37)/t15?,23?,25-/m1/s1 |

InChI Key |

VBSBBUQCVIVHQU-HLWXRLHASA-N |

Isomeric SMILES |

C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |

Canonical SMILES |

C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |

Origin of Product |

United States |

Challenges Associated with the Structural Elucidation of Unstable Metabolites

The structural identification of metabolites that are not stable poses a significant hurdle for analytical chemists. nih.gov The inherent instability of these molecules can lead to their degradation or transformation during the analytical process, making it difficult to determine their original structure accurately. nih.gov

For Lonafarnib (B1684561) metabolite A, its unstable nature presented a considerable challenge. The protonated ions of metabolite A were found to fragment almost completely within the ion source of the mass spectrometer. nih.gov This in-source fragmentation could easily lead to misidentification of the metabolite's structure. nih.gov

To overcome these challenges, a multi-faceted analytical approach was employed. This included:

Accurate Mass Measurement: To determine the elemental composition of the metabolite. nih.gov

Stable Isotope Incorporation: To trace the metabolic fate of the parent drug. nih.gov

Reduced Ion Source Temperature: To minimize in-source fragmentation of the unstable metabolite. nih.gov

Alkali Ion Attachment: The presence of sodium (Na+) and potassium (K+) adducts of metabolite A provided crucial information, helping to distinguish the true molecular ions from their fragment ions. nih.gov

MS/MS Fragmentation Studies: To pinpoint the site of hydroxylation on the Lonafarnib molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Experiments: Ultimately used to confirm the structures of the unstable metabolite A and another related compound, C. nih.gov

This comprehensive strategy allowed for the definitive characterization of Lonafarnib metabolite A as an unstable hydroxylated derivative of the parent drug. nih.gov The research highlighted the necessity of employing advanced analytical techniques and carefully controlled experimental conditions to successfully elucidate the structures of such transient chemical species. nih.gov

Advanced Methodologies for Structural Elucidation and Identification

Mass Spectrometry-Based Approaches for Unstable Entities

The structural elucidation of Lonafarnib (B1684561) metabolite A was accomplished through a series of sophisticated mass spectrometry-based techniques. nih.gov These methods were essential in overcoming the challenges posed by the metabolite's instability during analysis.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS)

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF MS) served as a primary tool for the analysis of Lonafarnib metabolites. nih.govresearchgate.netmdpi.com This high-resolution mass spectrometry (HRMS) technique provides the sensitivity and precision necessary to detect low-concentration analytes and distinguish them from endogenous compounds. criver.com The combination of liquid chromatography for separation with the high mass accuracy of a QTOF mass spectrometer allows for superior metabolite profiling and structural information. criver.comshimadzu.com In the case of Lonafarnib, LC-QTOF MS was instrumental in detecting three drug-derived peaks, including the unstable metabolite A, following incubation with human CYP3A4. nih.gov

Accurate Mass Measurement for Elemental Composition Determination

Accurate mass measurement is a critical step in the identification of unknown metabolites, providing a definitive elemental composition. spectroscopyonline.comfrontagelab.com High-resolution mass spectrometers, such as Q-TOF and Orbitrap instruments, can achieve mass accuracies within 5 ppm, a standard often required for confident structural assignments. spectroscopyonline.comfrontagelab.com For Lonafarnib metabolite A, accurate mass measurement was a key component of its characterization. nih.gov This technique helps to differentiate between potential biotransformations that may result in identical nominal mass shifts, thus preventing errors in localizing the site of metabolism. spectroscopyonline.com The high mass accuracy provided by instruments like the Orbitrap Exploris 240, often achieving sub-ppm levels, allows for the unequivocal determination of a metabolite's elemental formula. thermofisher.com

Application of Stable Isotope Incorporation Techniques

The use of stable isotope-labeled compounds is a powerful strategy in metabolic research to trace metabolic pathways and identify metabolites. researchgate.netsymeres.com In the investigation of Lonafarnib, stable isotope incorporation was one of the definitive methods used to characterize its metabolites. nih.gov By introducing isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the parent drug molecule, researchers can easily distinguish drug-related material from endogenous background ions in mass spectra. symeres.com This technique was crucial in confirming the identity of the unstable hydroxylated metabolite A. nih.gov

Modulation of Ion Source Temperature to Preserve Unstable Ions

The instability of certain metabolites in the ion source of a mass spectrometer can lead to in-source fragmentation and incorrect structural identification. nih.govnih.gov Reducing the ion source temperature is a critical parameter to modulate in order to preserve the integrity of thermally labile ions. nih.govnih.gov For this compound, which was found to be unstable, a judicious selection of experimental conditions, including a reduced ion source temperature, was employed to minimize fragmentation and allow for the detection of the intact protonated molecule. nih.gov This approach, along with other techniques, was essential for the successful characterization of this unstable metabolite. nih.gov

Utilization of Alkali Ion Attachment for Adduct Detection

In cases where protonated molecules are unstable and prone to in-source fragmentation, the detection of adducts with alkali ions, such as sodium (Na⁺) and potassium (K⁺), can provide crucial information. nih.gov For Lonafarnib metabolites, the protonated ions of metabolite A and another compound, B, fragmented almost completely in the ion source. nih.gov However, the presence of [M+Na]⁺ and [M+K]⁺ adducts for these compounds provided the necessary evidence to distinguish the intact molecular ions from their fragment ions. nih.gov This observation was vital for the successful identification of metabolite A as an unstable hydroxylated metabolite of Lonafarnib. nih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Studies for Site of Metabolism Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for determining the specific site of metabolic modification on a drug molecule. nih.govresearchgate.net By comparing the fragmentation patterns of a metabolite with that of the parent drug, researchers can pinpoint the location of the biotransformation. researchgate.net In the case of this compound, MS/MS fragmentation experiments were instrumental in identifying the site of hydroxylation. nih.gov This technique, often combined with high-resolution mass spectrometry, provides detailed structural information that is crucial for the definitive elucidation of metabolite structures. criver.comnih.gov

Metabolic Pathways and Enzymatic Formation of Lonafarnib Metabolite a

The transformation of lonafarnib (B1684561) into its metabolites is a complex process primarily occurring in the liver. nih.gov This biotransformation is crucial for the drug's clearance from the body and involves a series of enzymatic reactions.

Role of Cytochrome P450 Enzymes in Lonafarnib Oxidative Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, particularly those in the CYP3A subfamily, are central to the oxidative metabolism of lonafarnib. medsafe.govt.nz These enzymes are responsible for catalyzing the initial and rate-limiting step in the metabolic cascade of many drugs.

In vitro studies have unequivocally identified CYP3A4 and CYP3A5 as the principal enzymes responsible for the oxidative metabolism of lonafarnib. drugbank.comeuropa.eu Research using human liver microsomes and recombinant human CYP enzymes has demonstrated that CYP3A4 and CYP3A5 are catalytically active in the formation of several of lonafarnib's oxidative metabolites. nih.gov The significant role of CYP3A4 is further underscored by the fact that lonafarnib is a sensitive substrate for this enzyme. europa.eumedscape.com The activity of CYP3A4/5 is a critical determinant of lonafarnib's clearance and is a key factor in potential drug-drug interactions. nih.govfda.gov

The formation of lonafarnib's primary metabolites, including the precursor to metabolite A, is significantly inhibited by ketoconazole (B1673606), a known potent inhibitor of CYP3A4. nih.gov Furthermore, specific inhibitory monoclonal antibodies against CYP3A4/5 have been shown to substantially decrease the formation of these metabolites, confirming the primary role of these isoenzymes. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in Lonafarnib Metabolism

| Enzyme Family | Specific Isoform(s) | Role in Lonafarnib Metabolism | Supporting Evidence |

|---|---|---|---|

| CYP3A | CYP3A4, CYP3A5 | Primary enzymes responsible for oxidative metabolism. drugbank.comeuropa.eu | High correlation with testosterone (B1683101) 6β-hydroxylation; significant inhibition by ketoconazole and specific antibodies. nih.gov |

| CYP1A | CYP1A2 | Partial contribution to metabolism. drugbank.comnih.gov | Identified in in vitro metabolism studies. drugbank.comnih.gov |

| CYP2A | CYP2A6 | Partial contribution to metabolism. drugbank.comnih.gov | Identified in in vitro metabolism studies. drugbank.comnih.gov |

| CYP2C | CYP2C8, CYP2C9, CYP2C19 | Partial contribution to metabolism. drugbank.comnih.gov CYP2C8 is specifically implicated in the formation of metabolite M4. nih.gov | Identified in in vitro metabolism studies; M4 formation inhibited by quercetin. drugbank.comnih.govnih.gov |

| CYP2E | CYP2E1 | Partial contribution to metabolism. drugbank.comnih.gov | Identified in in vitro metabolism studies. drugbank.comnih.gov |

Hydroxylation as a Key Phase I Biotransformation Step

The initial and crucial step in the formation of Lonafarnib metabolite A is hydroxylation, a classic Phase I biotransformation reaction. nih.govnih.gov This process involves the introduction of a hydroxyl (-OH) group into the parent lonafarnib molecule. nih.gov This addition increases the water solubility of the compound, facilitating its subsequent processing and eventual excretion from the body. The formation of the primary metabolites of lonafarnib is characterized by oxidation, with hydroxylation being a key oxidative event. europa.eunih.gov Studies have identified an unstable hydroxylated metabolite of lonafarnib, designated as metabolite A, which is a direct product of this enzymatic action. nih.gov

Subsequent Dehydration Reactions in Metabolite Production

Following the initial hydroxylation, the metabolic pathway can involve subsequent dehydration reactions. nih.govnih.gov This process, which involves the removal of a water molecule, can lead to the formation of other metabolites. The formation of the primary metabolites of lonafarnib involves both oxidation and subsequent dehydration in the pendant piperidine (B6355638) ring. drugbank.comnih.gov Research has shown that the hydroxylated metabolite A can readily interconvert with a dehydrogenated metabolite through a process of hydration and dehydration. nih.gov

Identification of the Specific Site of Hydroxylation within the Chemical Structure

The specific location of the hydroxylation on the lonafarnib molecule has been a subject of detailed analytical investigation. The formation of the primary metabolites involves structural changes predominantly in the pendant piperidine ring region of the lonafarnib molecule. europa.eunih.gov Through the use of advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR), the site of metabolism has been pinpointed. nih.gov MS/MS fragmentation experiments have been instrumental in identifying the site of metabolism in metabolite A. nih.gov Proton NMR analysis has confirmed that hydroxylation occurs at the piperidine ring. vulcanchem.com

Chemical Dynamics and Interconversion of Lonafarnib Metabolite a

Reversible Transformation with Dehydrogenated Lonafarnib (B1684561) (Metabolite C)

Research has demonstrated a dynamic and reversible relationship between Lonafarnib metabolite A and Dehydrogenated Lonafarnib, also known as Metabolite C. nih.gov Metabolite C is characterized as a dehydrogenated form of Lonafarnib (Lonafarnib-2H) and is noted for its instability in the presence of protic solvents. nih.gov The interconversion between Metabolite A and Metabolite C is a key aspect of their chemical dynamics. nih.gov

This transformation is characterized by a hydration and dehydration equilibrium. nih.gov Specifically, Metabolite A can dehydrate to form Metabolite C, and conversely, Metabolite C can undergo hydration to revert to Metabolite A. nih.gov This ready interconversion highlights the unstable nature of both metabolites and complicates their individual analysis. nih.gov

Advanced analytical techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry, have been instrumental in elucidating this relationship. nih.gov These methods, combined with stable isotope incorporation and adjustments in ion source temperature, have allowed for the definitive characterization of these transient chemical species. nih.gov

Table 1: Interconversion of Lonafarnib Metabolites A and C

| Metabolite | Chemical Characteristic | Transformation |

|---|---|---|

| Metabolite A | Hydroxylated Lonafarnib | Dehydration |

| Metabolite C | Dehydrogenated Lonafarnib | Hydration |

Hydration/Dehydration Equilibrium and Its Implications for Metabolite Fate

The hydration/dehydration equilibrium between Metabolite A and Metabolite C has significant implications for understanding the metabolic fate of Lonafarnib. nih.gov The instability of these metabolites means that their observed concentrations in analytical samples may not accurately reflect their in vivo concentrations at a given moment. The continuous interconversion suggests a metabolic pathway where the two exist in a delicate balance, influenced by the physiological environment.

The presence of water is a critical factor in this equilibrium. An aqueous environment, such as that found in biological systems, would favor the hydration of Metabolite C to form Metabolite A. Conversely, conditions that promote dehydration could shift the equilibrium towards the formation of Metabolite C. This dynamic interplay is a crucial consideration for pharmacokinetic and pharmacodynamic modeling of Lonafarnib and its metabolites.

Considerations of Artifactual Formation During Sample Preparation (e.g., Solvolytic Additions)

A significant challenge in the analysis of Lonafarnib metabolites is the potential for artifactual formation during sample preparation and analysis. nih.gov This is particularly relevant in the context of Metabolite A and C's interconversion and the inherent instability of Metabolite C. nih.gov

It has been observed that another drug-derived peak, designated as B, can be artifactually formed from Metabolite C through the solvolytic addition of methanol (B129727) during the sample preparation process. nih.gov This occurs when methanol, a common solvent in analytical chemistry, reacts with the unstable Metabolite C. nih.gov This finding underscores the importance of carefully selecting solvents and experimental conditions to minimize the risk of generating misleading analytical data.

The formation of such artifacts can lead to an inaccurate identification and quantification of the true metabolites present in a biological sample. nih.gov In the case of Lonafarnib, the protonated ions of both Metabolite A and the artifactual compound B were found to fragment almost completely in the mass spectrometer's ion source, yielding ions with the same mass-to-charge ratio as protonated Metabolite C. nih.gov This analytical challenge was overcome through the use of advanced mass spectrometry techniques, including the observation of sodium and potassium adducts, which allowed for the distinction between the true metabolites and the artifact. nih.gov

Table 2: Summary of Lonafarnib-Derived Compounds

| Compound | Identity | Key Characteristic |

|---|---|---|

| Metabolite A | Unstable hydroxylated metabolite of Lonafarnib | Readily interconverts with Metabolite C through hydration/dehydration. nih.gov |

| Metabolite C | Dehydrogenated metabolite of Lonafarnib (Lonafarnib-2H) | Unstable in protic solvents; precursor to artifactual formation of B. nih.gov |

| Compound B | Artifact | Formed from Metabolite C via solvolytic addition of methanol during sample preparation. nih.gov |

Preclinical Investigation of Lonafarnib Metabolite a Presence and Distribution

Detection and Quantification in In Vitro Biological Systems

In vitro studies have been fundamental in elucidating the metabolic pathways of lonafarnib (B1684561). These studies typically utilize human liver microsomes and recombinant cytochrome P450 (CYP) enzymes to identify the key enzymes responsible for lonafarnib's breakdown and to characterize the resulting metabolites.

Research indicates that lonafarnib is extensively metabolized, primarily through oxidative processes. europa.eueuropa.eu In vitro metabolism studies have identified that CYP3A4 and CYP3A5 are the main enzymes responsible for the oxidative metabolism of lonafarnib. europa.eueuropa.eu To a lesser degree, other enzymes such as CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 also contribute to its metabolism. nih.govdrugbank.comspringermedizin.de

The primary metabolites are formed through structural modifications, particularly involving oxidation and subsequent dehydration in the pendant piperidine (B6355638) ring of the lonafarnib molecule. drugbank.com In studies using radiolabelled lonafarnib, two main circulating metabolites were consistently detected and quantified in plasma. nih.govdrugbank.comresearchgate.net These are identified as HM17 and the pharmacologically active metabolite HM21. europa.eunih.govdrugbank.com Following a single dose of radiolabelled lonafarnib in healthy subjects, these two metabolites accounted for a significant portion of the total radioactivity in plasma, with HM17 representing approximately 15% and HM21 representing about 14%. nih.govdrugbank.comresearchgate.net

The pharmacokinetic properties of the active metabolite HM21 have been quantified following multiple-dose administration of lonafarnib, as detailed in the table below.

| Parameter | Value (following 100 mg Lonafarnib twice daily) | Value (following 75 mg Lonafarnib twice daily) |

| Peak Plasma Concentration (Cmax) | 94.8 ng/mL | 82.1 ng/mL |

| Time to Peak Concentration (Tmax) | ~4 hours (range: 3 to 6) | ~3 hours (range: 3 to 5) |

| Area Under the Curve (AUCTAU) | 864 ng·h/mL | 767 ng·h/mL |

| Data derived from studies following 5 days of administration. europa.eu |

Identification in Preclinical Animal Models

Preclinical studies in animal models are crucial for understanding the in vivo relevance of in vitro findings. Various animal models, particularly mouse models, have been employed to study the efficacy and mechanism of lonafarnib, especially in the context of Hutchinson-Gilford Progeria Syndrome (HGPS). clinicaltrials.govmdpi.comnih.gov

The use of these animal models allows for the investigation of drug distribution and tissue-specific effects, which are influenced by the metabolic profile of lonafarnib. mdpi.comnih.gov

Computational and Theoretical Approaches in Metabolite Research

Molecular Modeling and Docking Simulations Applied to Metabolite Structures

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. plos.org For a drug metabolite like Lonafarnib (B1684561) metabolite A (e.g., the active metabolite HM21), these simulations are critical for understanding how its structural changes, relative to the parent compound lonafarnib, affect its interaction with the target enzyme, farnesyltransferase (FTase).

The process begins with the three-dimensional structures of the metabolite and the target protein. Docking algorithms then explore various possible binding poses of the metabolite within the active site of the enzyme, calculating a "docking score" for each pose. This score estimates the binding free energy, with lower scores typically indicating a more favorable and stable interaction. acs.org

Research on the parent compound, lonafarnib, has extensively used molecular docking to elucidate its binding mechanism. acs.orgnih.gov These studies provide a crucial baseline for evaluating its metabolites. For instance, docking simulations of lonafarnib with FTase have identified key amino acid residues in the active site that are essential for binding. tandfonline.com By performing the same simulations with the structure of a metabolite, researchers can predict whether the metabolic modifications (such as hydroxylation or demethylation) will strengthen, weaken, or alter these key interactions.

Molecular dynamics (MD) simulations further refine this understanding. researchgate.net An MD simulation calculates the motion of every atom in the protein-ligand complex over time, providing insights into the stability and flexibility of the interaction. acs.org For a metabolite, an MD simulation can reveal whether it remains stably bound in the active site or if the metabolic changes lead to a less stable complex, which could explain a potential decrease or loss of activity. researchgate.net

| Compound | Target Protein | Docking Score (-CDOCKER Energy, kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Lonafarnib (Parent Compound) | Farnesyltransferase (FTase) | 39.27 acs.org | TrpB102, ArgB202, TyrB300, TyrB361 tandfonline.com |

| Lonafarnib Metabolite A (Hypothetical) | Farnesyltransferase (FTase) | Data not available | Dependent on specific metabolic modification |

This table presents documented docking energy for the parent compound lonafarnib and illustrates how data for a metabolite would be evaluated. The specific values for a metabolite are dependent on its exact structure and require dedicated simulation studies.

In Silico Prediction of Metabolic Pathways and Enzyme-Substrate Interactions

Before a metabolite can be studied, it must be identified. In silico prediction tools are instrumental in this initial step, offering a rapid and cost-effective way to forecast a drug's metabolic fate. nih.gov These computational models use two primary approaches: ligand-based methods, which rely on known metabolic transformations of similar chemical structures, and structure-based methods, which involve docking the drug molecule into the active sites of metabolic enzymes like those in the Cytochrome P450 (CYP) family. nih.gov

For lonafarnib, in vitro studies have confirmed that it is a substrate for several CYP enzymes, most notably CYP3A. drugbank.com Computational models can replicate and predict these findings. By docking lonafarnib into the 3D structures of various CYP isoforms, researchers can identify which enzymes are most likely to bind and metabolize the drug. These models can also predict the most probable sites on the lonafarnib molecule where metabolism will occur (e.g., which atoms are most susceptible to oxidation). This information is invaluable for predicting the structures of potential metabolites, including this compound.

Once a metabolite's structure is predicted, the same enzyme-substrate interaction models can be used to determine if the metabolite itself can be a substrate for further metabolism. This helps build a complete picture of the metabolic cascade, from the parent drug to its primary, secondary, and tertiary metabolites. These predictions guide analytical chemists in their search for these compounds in biological samples.

| Parent Compound | Primary Metabolizing Enzymes (Identified in vitro) | Predicted Metabolites | Computational Method |

|---|---|---|---|

| Lonafarnib | CYP3A4, CYP3A5 (major); CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2E1 (minor) nih.govdrugbank.com | HM17, HM21 (Active Metabolite) nih.govdrugbank.com | Structure-based docking with CYP enzyme models; Ligand-based comparison to known CYP substrates nih.gov |

Pharmacophore Modeling for Analogue Design based on Parent Compound Features

Pharmacophore modeling is a powerful technique in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model doesn't represent a real molecule but rather an abstract map of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. tandfonline.comarxiv.org

Numerous pharmacophore models have been developed based on the structure of lonafarnib and other farnesyltransferase inhibitors. tandfonline.comnih.gov These models define the precise spatial relationships between the key functional groups of lonafarnib that allow it to bind effectively to the FTase active site. acs.org Researchers use these models as 3D search queries to screen large virtual databases of chemical compounds, looking for new molecules that match the pharmacophore and could, therefore, be potential new FTase inhibitors. nih.govmdpi.com

This approach is directly relevant to active metabolites. If this compound (like HM21) demonstrates significant biological activity, its own structure can be used to generate a new pharmacophore model. This new model would capture the essential features of the metabolite, which may differ slightly from the parent compound due to the metabolic modification. Such a metabolite-derived pharmacophore could be used to design novel analogues with potentially improved properties, such as greater potency, better selectivity, or a more favorable metabolic profile. This iterative process of modeling, screening, and design is a cornerstone of modern medicinal chemistry. researchgate.net

| Basis Compound | Derived Pharmacophore Features | Application |

|---|---|---|

| Lonafarnib | Hydrogen Bond Acceptors, Aromatic Rings, Hydrophobic Elements arxiv.org | Virtual screening for new farnesyltransferase inhibitors nih.gov |

| This compound (Active) | Hypothetically similar to lonafarnib, but potentially modified by new polar groups (e.g., a hydroxyl group acting as a hydrogen bond donor/acceptor) | Design of new analogues based on the metabolite's structure |

Future Research Directions and Unanswered Questions

Comprehensive Investigation of Potential Biological Activities of Lonafarnib (B1684561) Metabolite A

A significant gap in the current understanding of Lonafarnib's pharmacology is the specific biological activity profile of its metabolites. Lonafarnib is extensively metabolized through pathways including oxidation and dehydrogenation, resulting in at least 21 characterized metabolites. europa.eufda.gov While one of the predominant metabolites, the dehydrogenated HM21, is known to be pharmacologically active, the activity of the hydroxylated metabolite A (potentially HM17) has not been explicitly detailed. europa.eufda.gov

| Metabolite Name | Description | Known Activity | Source |

| Lonafarnib metabolite A | Unstable hydroxylated metabolite | Not fully characterized | nih.gov |

| Lonafarnib metabolite C | Dehydrogenated metabolite, interconverts with A | Not specified, but unstable | nih.gov |

| HM17 | Predominant metabolite formed by oxidation | Not specified | europa.eufda.gov |

| HM21 | Predominant metabolite formed by dehydrogenation | Pharmacologically active | europa.eufda.gov |

Development of Advanced Analytical Strategies for Unstable Metabolites in Complex Biological Matrices

The characterization of this compound has proven to be a significant analytical challenge due to its inherent instability. nih.gov Standard liquid chromatography-mass spectrometry (LC-MS) conditions can cause the metabolite to degrade, leading to inaccurate structural identification. nih.gov The protonated ion of metabolite A was found to fragment almost completely in the mass spectrometer's ion source, complicating its detection and analysis. nih.gov

The successful identification of metabolite A relied on a suite of advanced analytical techniques, which forms a blueprint for future strategies for other unstable metabolites. nih.govnih.gov These methods are essential for obtaining an accurate picture of metabolism in complex biological samples.

Key Analytical Techniques for Unstable Metabolites:

| Technique | Purpose for Analyzing Metabolite A | Source |

|---|---|---|

| Accurate Mass Measurement (LC-Q-TOF MS) | Provided high-resolution mass data to determine the elemental composition. | nih.govacs.org |

| Stable Isotope Incorporation | Used stable isotopes to confirm the relationship between the metabolite and the parent drug. | nih.gov |

| Reduced Ion Source Temperature | Minimized in-source fragmentation, allowing for the detection of the intact protonated molecule. | nih.gov |

| Alkali Ion Attachment (Na⁺, K⁺) | Formed stable adducts ([M+Na]⁺, [M+K]⁺) that did not fragment as readily as the protonated molecule ([M+H]⁺), aiding in definitive identification. | nih.gov |

| MS/MS Fragmentation Studies | Helped to elucidate the structure and identify the specific site of hydroxylation on the molecule. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Performed on isolated material to definitively confirm the chemical structure. | nih.gov |

Future work should focus on refining these methods to improve throughput and sensitivity, and to develop novel in-line stabilization techniques that prevent metabolite degradation during the analytical process itself. ijpras.com

Implications of Metabolite A's Instability for In Vitro-In Vivo Extrapolation and Drug Development

In vitro-in vivo extrapolation (IVIVE) is a cornerstone of modern drug development, used to predict a drug's pharmacokinetic behavior in humans from preclinical and in vitro data. The instability of a major metabolite like this compound severely complicates this process.

Elucidating the Full Spectrum of Interconversion Pathways and Their Kinetic Parameters

Research has established a clear interconversion pathway between this compound (hydroxylated) and metabolite C (dehydrogenated) via a hydration/dehydration mechanism. nih.gov This dynamic equilibrium is a critical aspect of Lonafarnib's metabolism. However, the kinetic parameters governing this interconversion—such as the rate constants (k) for the forward (hydration) and reverse (dehydration) reactions—have not been reported.

Future research must focus on quantifying these kinetics. This could involve:

Time-course incubation studies with isolated metabolites to measure the rate of appearance and disappearance of each species.

Computational modeling to simulate the interconversion under physiological conditions.

Enzymatic studies to determine if the interconversion is spontaneous or enzyme-mediated.

Understanding the speed and equilibrium of this pathway is essential for building accurate pharmacokinetic models that can predict the relative concentrations of both metabolites over time. researchgate.net

Design of Novel Farnesyltransferase Inhibitors Considering Metabolite Stability and Activity Profiles

The challenges encountered with Lonafarnib and its metabolite A provide valuable lessons for the design of the next generation of farnesyltransferase inhibitors (FTIs). nih.govnih.gov A key goal in drug design is to create molecules with predictable and favorable metabolic profiles. angelfire.com

Future design strategies for FTIs should incorporate metabolic stability as a primary endpoint early in the discovery process. This involves:

Identifying Metabolic "Soft Spots": The piperidine (B6355638) ring region of Lonafarnib is a primary site of metabolism. nih.govdrugbank.com Future designs could modify this region to block or slow down metabolic reactions like hydroxylation, thereby increasing the compound's half-life and reducing the formation of complex, unstable metabolites. researchgate.net

Structure-Metabolism Relationship (SMR) Studies: Systematically altering the chemical structure and assessing the impact on metabolic stability can lead to the development of more robust compounds.

Balancing Potency and Stability: While high potency is desirable, it must be balanced with a stable metabolic profile to ensure predictable pharmacokinetics and minimize the potential for metabolites to contribute unpredictably to efficacy or toxicity. angelfire.com

By considering the lessons learned from Lonafarnib, medicinal chemists can aim to develop novel FTIs that are not only potent but also possess greater metabolic stability, simplifying their clinical development and potentially leading to more predictable therapeutic outcomes. nih.gov

Q & A

Q. What are the primary metabolites of lonafarnib, and how do they influence its pharmacokinetic profile?

Lonafarnib is metabolized primarily via CYP3A4 and other enzymes, yielding two key metabolites: HM17 (inactive) and HM21 (active). HM21 (referred to as "Metabolite A" in some studies) accounts for 14% of plasma radioactivity and contributes to pharmacological activity . Pharmacokinetic (PK) studies show that HM21 has a prolonged half-life compared to the parent drug, necessitating stable isotope dilution assays or LC-MS/MS for accurate quantification in plasma . Experimental designs should account for food effects (e.g., high-fat meals reduce lonafarnib bioavailability by 29–55%) and CYP3A4-mediated drug-drug interactions that alter metabolite exposure .

Q. How do CYP3A4 inhibitors/inducers affect lonafarnib metabolism, and what experimental models are appropriate to study this?

Strong CYP3A4 inhibitors (e.g., ritonavir) increase lonafarnib AUC by >200%, while inducers (e.g., rifampin) reduce exposure by >90% . To study this, use:

- In vitro microsomal assays : Quantify CYP3A4 activity using recombinant enzymes or human liver microsomes.

- Crossover PK trials in healthy volunteers : Compare lonafarnib ± co-administered inhibitors/inducers, measuring metabolite ratios (HM21/lonafarnib) via LC-MS/MS .

- Mechanistic PBPK modeling : Incorporate enzyme inhibition constants (Ki) and metabolite clearance data to predict clinical interactions .

Advanced Research Questions

Q. What analytical challenges arise in quantifying unstable lonafarnib metabolites, and how can they be mitigated?

Metabolites like HM21 and dehydrogenated derivatives (e.g., Lonafarnib-2H) exhibit instability during sample preparation and ionization. Key strategies include:

- Reduced ion source temperature : Prevents in-source fragmentation (e.g., from 500°C to 150°C) .

- Stable isotope labeling : Use deuterated lonafarnib to distinguish artifacts from true metabolites .

- Alkali ion adduct stabilization : Sodium/potassium adducts improve detection of labile hydroxylated metabolites .

- Protic solvent avoidance : Methanol-free extraction reduces artifactual adduct formation .

Q. How can synergistic effects between lonafarnib metabolites and chemotherapeutics be systematically evaluated?

Use the Chou-Talalay combination index (CI) method :

- Generate dose-response curves for lonafarnib, HM21, and chemotherapeutics (e.g., doxorubicin) in cell lines (e.g., HCC models).

- Calculate CI values using the equation: , where and are combination doses achieving x% cell death, and , are single-agent doses .

- Validate findings with isobologram analysis and mechanistic studies (e.g., MAPRE1/FTβ interaction assays in HUVECs) .

Q. What advanced structural elucidation techniques are critical for characterizing novel lonafarnib metabolites?

- LC-QTOF-MS/MS : Achieve <5 ppm mass accuracy for metabolite identification .

- MS/MS fragmentation mapping : Compare fragmentation patterns of HM21 and dehydrogenated derivatives to pinpoint metabolic sites .

- NMR spectroscopy : Confirm stereochemistry of hydroxylated metabolites using 2D NOESY or COSY .

- HDX-MS (Hydrogen-Deuterium Exchange) : Resolve conformational changes in metabolites binding to farnesyltransferase .

Q. How should clinical trials be designed to isolate the therapeutic contribution of HM21 in complex diseases like HDV or Progeria?

- Population PK/PD modeling : Link HM21 exposure to virologic (HDV RNA) or biomarker (progerin) responses using nonlinear mixed-effects models (NONMEM) .

- Adaptive trial designs : Use Bayesian methods to adjust HM21 dosing based on interim PK data .

- Covariate adjustment : Stratify patients by CYP3A4 genotype or hepatic function to minimize variability in metabolite exposure .

Data Analysis & Reporting Standards

- Metabolomics workflows : Follow NIH Metabolomics Standards Initiative for LC-MS data preprocessing (peak alignment, normalization) and multivariate analysis (PCA, OPLS-DA) .

- Survival analysis : Use Cox proportional hazards models with time-dependent covariates to assess HM21's impact on mortality in Progeria trials .

- Data repositories : Deposit raw metabolomics data in public databases (e.g., MetaboLights) with annotated HM21 spectra .

For methodological rigor, cross-validate findings using orthogonal techniques (e.g., immunoassays for HM21 quantification in parallel with LC-MS) and adhere to FDA Bioanalytical Method Validation guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.